1-(azetidin-3-yl)-4-chloro-1H-pyrazole
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Overview
Description
1-(Azetidin-3-yl)-4-chloro-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of 1-(azetidin-3-yl)-4-chloro-1H-pyrazole may involve scalable synthetic routes such as the Suzuki–Miyaura cross-coupling reaction, which allows for the diversification of heterocyclic amino acid derivatives . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)-4-chloro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)-1H-benzimidazol-2-one: This compound shares the azetidine ring and has been studied for its activity as a positive allosteric modulator of metabotropic glutamate receptors.
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is an analogue of combretastatin A-4 and has been designed as a colchicine-binding site inhibitor.
Uniqueness
1-(Azetidin-3-yl)-4-chloro-1H-pyrazole is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-chloropyrazole |
InChI |
InChI=1S/C6H8ClN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2 |
InChI Key |
HMDASAKGPDQUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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